methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Overview
Description
The compound “methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate” is a complex organic molecule. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Scientific Research Applications
Chemical Synthesis and Structural Studies
Methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate and related compounds have been explored extensively in the realm of organic chemistry, particularly in chemical synthesis and structural analysis. For instance, the regioselective addition of aromatic amines at the exocyclic C=C bond of related 2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters has been investigated, highlighting novel methods in the synthesis of complex organic compounds (Koz’minykh et al., 2006). Additionally, research into the crystal and molecular structure of closely related compounds, such as methyl(±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, using single crystal X-ray diffraction, has contributed significantly to our understanding of the structural aspects of these molecules (Makaev et al., 2006).
Pharmacological Potential
The compound and its derivatives have also been a subject of interest in pharmacological research. Studies such as the exploration of new 4(1H)-Pyridinone derivatives, including related compounds as potential analgesic agents, demonstrate the ongoing interest in leveraging the chemical properties of these molecules for therapeutic purposes (Aytemir et al., 1999). This exploration into the analgesic and anti-inflammatory activities of these compounds highlights their potential utility in medical applications.
Chemical Transformations and Reactions
The compound and its analogs have been central in studies focusing on various chemical reactions and transformations. For example, research on the transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-position offers insights into the oxidation and subsequent chemical modifications of similar indole derivatives (Latypova et al., 2020). Such studies are crucial for advancing our understanding of chemical reactivity and for developing new synthetic methodologies.
Exploring Synthetic Versatility
The synthetic versatility of compounds similar to methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate has been a subject of considerable interest. Investigations into the Lewis acid-induced decomposition reaction of α-diazo-β-hydroxy esters, for instance, have shed light on the mechanisms and environmental influences affecting these reactions, which is vital for the development of novel synthetic routes (Gioiello et al., 2011).
properties
IUPAC Name |
methyl 2-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxopyridin-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-17(22)10-14-16(21)7-9-20(18(14)23)8-6-12-11-19-15-5-3-2-4-13(12)15/h2-5,7,9,11,19,21H,6,8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZRPPBWNGGGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CCC2=CNC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819361 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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